molecular formula C15H13FN2O2S B5879068 N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B5879068
M. Wt: 304.3 g/mol
InChI Key: HRLDAAVSXDKROY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of carbamothioyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • N-[(3-fluorophenyl)carbamothioyl]benzamide
  • 3-chloro-N-[(3-chloro-5-fluorophenyl)carbamothioyl]benzamide
  • N-[4-({[(4-tert-butylbenzyl)carbamothioyl]amino}methyl)-2-fluorophenyl]methanesulfonamide

Comparison: N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of both the fluorophenyl and methoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLDAAVSXDKROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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